13-Methyltetrahydroberberine

Description

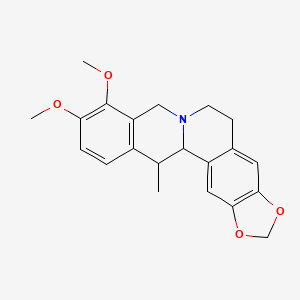

Structure

2D Structure

3D Structure

Properties

CAS No. |

61116-97-0 |

|---|---|

Molecular Formula |

C21H23NO4 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

16,17-dimethoxy-21-methyl-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |

InChI |

InChI=1S/C21H23NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3 |

InChI Key |

LPKAAKHLNGEZJC-UHFFFAOYSA-N |

SMILES |

CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |

Canonical SMILES |

CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |

Other CAS No. |

29550-24-1 |

Synonyms |

13-methyltetrahydroberberine 13-methyltetrahydroberberine iodide tetrahydroberberine methiodide |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 13 Methyltetrahydroberberine and Analogues

Influence of Substituent Position and Nature on Biological Activities

The position and chemical nature of substituents on the protoberberine framework are critical determinants of biological efficacy. Research has demonstrated that even minor alterations can lead to substantial changes in activity.

The introduction of a methyl group at the C-13 position of the tetrahydroprotoberberine (THPB) scaffold is a key modification that has been shown to enhance biological activity. acs.org The presence of this substituent can significantly influence the compound's interaction with its biological targets. acs.org Studies have highlighted that 13-substituted protoberberines often exhibit increased bioactivity, including antibacterial and cytotoxic effects. acs.org The development of synthetic strategies to introduce substituents at the C-13 position has been a focus of research to explore a wider range of analogues for biological evaluation. acs.org Chemoenzymatic methods have also been developed to create various 13-methyl-tetrahydroprotoberberine scaffolds. acs.org

Furthermore, the stereochemistry at the C-13 position, in conjunction with other chiral centers like C-8 and C-13a, plays a role in determining the biological profile. acs.orgucl.ac.uk Synthetic approaches have been devised to control the stereochemistry at these positions, allowing for the generation of specific isomers and the investigation of their differential activities. acs.orgucl.ac.uk For instance, a chemoenzymatic cascade has been utilized to produce novel (-)-13-Me-THPB alkaloids with stereochemistries opposite to those of naturally occurring versions. ucl.ac.uk

Protoberberine alkaloids can exist in two primary forms: the reduced tetrahydroprotoberberine (THPB) form and the oxidized quaternary protoberberine alkaloid (QPA) form. muni.czmuni.cz These two forms exhibit distinct chemical and biological properties. QPAs possess a cationic quaternary ammonium (B1175870) group within a rigid, planar structure, while THPBs have a more flexible, non-planar tetracyclic framework. nih.govnih.gov

The planarity and positive charge of QPAs, such as berberine (B55584), facilitate their interaction with DNA, primarily through intercalation or groove binding. muni.cznih.gov This interaction is a key mechanism behind their cytotoxic and antimicrobial activities. The reactivity of the iminium bond in QPAs also makes them susceptible to nucleophilic attack, which can influence their metabolic fate and interactions with biological targets. muni.cznih.gov

In contrast, the tetrahydro forms are often associated with different pharmacological profiles. For example, the THPB alkaloid (±)-stepholidine has been studied for its affinity for dopamine (B1211576) and sigma receptors. nih.govnih.gov The reduced, more flexible structure of THPBs allows for different binding modes to protein targets compared to the planar QPAs. Derigidification of the stepholidine scaffold was found to decrease affinity at these receptors, indicating that the tetracyclic THPB framework is advantageous for this specific activity. nih.govnih.gov The conversion between the tetrahydro and quaternary forms can be achieved through chemical or enzymatic methods, providing a means to synthesize and compare the biological activities of both forms. acs.orgucl.ac.uk

Table 1: Comparison of Tetrahydro and Quaternary Protoberberine Forms

| Feature | Tetrahydroprotoberberines (THPBs) | Quaternary Protoberberine Alkaloids (QPAs) |

|---|---|---|

| Structure | Reduced, flexible, non-planar tetracyclic framework | Oxidized, rigid, planar structure with a cationic iminium ion nih.govnih.gov |

| Primary Biological Targets | G-protein coupled receptors (e.g., dopamine, sigma receptors) nih.govnih.gov | Nucleic acids (DNA) muni.cznih.gov |

| Mechanism of Action | Receptor binding | Intercalation or groove binding with DNA muni.cznih.gov |

| Example | (±)-Stepholidine nih.govnih.gov | Berberine nih.gov |

Impact of C-13 Methyl Substitution in Protoberberine Scaffolds

Elucidation of Key Pharmacophoric Elements within Tetrahydroprotoberberine Series

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For the tetrahydroprotoberberine series, several key pharmacophoric elements have been elucidated. nih.gov

Docking studies of THPB analogues at the dopamine D3 receptor have identified critical interactions:

An ionic interaction between the protonated nitrogen atom and Asp110. nih.govnih.gov

A hydrogen bond between the C2 phenol (B47542) and Ser192. nih.govnih.gov

A hydrogen bond between the C10 phenol and Cys181. nih.govnih.gov

Hydrophobic interactions of the aryl rings with Phe106 and Phe345. nih.govnih.gov

These findings suggest that the presence and positioning of hydroxyl groups and the basic nitrogen atom are crucial for high-affinity binding to this receptor. nih.govnih.gov The tetracyclic framework of THPBs is considered advantageous for maintaining the optimal spatial arrangement of these pharmacophoric elements for affinity at dopamine and sigma receptors. nih.govnih.gov The substitution pattern on the aromatic rings also plays a significant role, with small n-alkoxy groups at the C10 position being well-tolerated by D3 and σ2 receptors. nih.govnih.gov

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com This method is valuable for predicting the activity of new compounds and guiding the design of more potent analogues. mdpi.comnih.gov

In the context of protoberberine derivatives, QSAR studies have been employed to understand the structural requirements for specific biological activities, such as hypolipidemic effects. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with their biological activity. mdpi.com

For a series of 59 berberine derivatives with hypolipidemic activities, a QSAR model was developed. nih.gov The statistical quality of the model demonstrated its robustness, with a high correlation coefficient (R²) for both the training and test sets. nih.gov Such models can be used as a tool for the virtual screening and discovery of novel berberine analogues with improved lipid-lowering activities. nih.gov

The general process of QSAR modeling involves:

Creating a library of compounds with known biological activities. mdpi.com

Calculating chemical descriptors for these compounds. mdpi.com

Correlating the descriptors with biological activities using statistical methods. mdpi.com

Validating the model to ensure its predictive power. mdpi.com

Using the validated model to predict the activity of new, untested compounds. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional map of the steric and electrostatic fields around the molecules, indicating regions where modifications are likely to enhance or decrease activity. mdpi.comrsc.org These approaches offer valuable insights for the rational design of new derivatives with optimized biological profiles.

Mechanistic Investigations of 13 Methyltetrahydroberberine S Interactions in Preclinical Models

Identification and Characterization of Molecular Targets

The initial step in understanding the pharmacological profile of a compound is the identification of its molecular targets. For 13-Methyltetrahydroberberine and its analogues, this has involved a series of in vitro and in silico studies.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which therapeutic effects are elicited. Research has explored the inhibitory potential of this compound analogues against several key enzymes.

Fyn Kinase: A virtual screening study aimed at identifying potential inhibitors of Fyn kinase from the phytoconstituents of Berberis lycium identified N-Methyltetrahydroberberine (N-MTHB), a closely related analogue, as a promising candidate. nih.gov Molecular dynamics simulations suggested that N-MTHB has a strong affinity for the binding pocket of Fyn kinase, indicating its potential as a Fyn inhibitor. nih.gov Fyn kinase, a member of the Src family of non-receptor tyrosine kinases, is involved in various cellular processes, and its dysregulation has been linked to neurodegenerative conditions. nih.govmdpi.com The kinase domain of Fyn, which is responsible for transferring a phosphate (B84403) group from ATP to a tyrosine residue on a target protein, presents a key target for inhibition. mdpi.com

Cholinesterases: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. jppres.com While many natural alkaloids have been investigated for their cholinesterase inhibitory activity, specific preclinical studies on the direct inhibitory effect of this compound on cholinesterases are not extensively documented in the available literature. jppres.com

KATP Channels: ATP-sensitive potassium (KATP) channels are important metabolic sensors that link the energetic state of a cell to its membrane potential. nih.govoaepublish.com They are octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. elifesciences.org Pharmacological modulation of these channels is a therapeutic approach for various conditions. researchgate.net However, direct preclinical evidence detailing the interaction and modulation of KATP channels by this compound is not readily available in the current body of scientific literature.

Receptor Binding and Modulation Profiles

Determining the receptor binding profile, or "receptorome," of a compound is essential for understanding its spectrum of activity and potential off-target effects. nih.gov While comprehensive receptor binding profiles for this compound are not widely published, studies on related alkaloids provide some context. The diverse pharmacological effects of berberine (B55584) and its derivatives suggest interactions with multiple receptor systems, though specific high-affinity binding to a particular receptor by this compound remains to be fully elucidated. caymanchem.comnih.gov

Cellular Signaling Pathway Elucidation

Following target engagement, the subsequent alterations in cellular signaling cascades dictate the ultimate physiological response. Research on 13-methylberberine analogues has shed light on their influence on key signaling pathways.

Analysis of Downstream Signaling Cascades

AMPK Pathway: Studies on the analogue 13-methylberberine have demonstrated its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.netnih.gov In mouse 3T3-L1 adipocytes, the lipid-reducing effect of 13-methylberberine was attenuated by an AMPK inhibitor, confirming the pathway's involvement. researchgate.netnih.gov This activation leads to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC). researchgate.net

Akt Pathway: The Akt signaling pathway is another key cascade modulated by berberine analogues. In studies with 13-methylberberine, treatment of adipocytes led to decreased phosphorylation of Akt. researchgate.netnih.gov This suggests an inhibitory effect on the Akt pathway, which is involved in processes like de novo lipid synthesis. researchgate.net

Transcriptional and Translational Regulation of Cellular Processes

The modulation of signaling pathways ultimately impacts gene expression, leading to changes in cellular function.

Adipocyte Differentiation Factors: In preclinical models using mouse 3T3-L1 adipocytes, 13-methylberberine has been shown to down-regulate the expression of key transcription factors involved in adipocyte differentiation. researchgate.netnih.gov Specifically, the protein levels of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα) were reduced. researchgate.netnih.gov PPARγ is a master regulator of adipogenesis, and its modulation can significantly impact fat cell development. nih.govmdpi.com

SREBP-1 Regulation: Sterol regulatory element-binding protein 1 (SREBP-1) is a transcription factor that plays a crucial role in lipogenesis. frontiersin.org Treatment of adipocytes with 13-methylberberine resulted in reduced levels of SREBP-1 protein. researchgate.netresearchgate.net This downregulation contributes to the observed reduction in lipid biosynthesis. researchgate.netresearchgate.net

Phenotypic Effects in Cellular and Simplified Organismal Models

The culmination of molecular and cellular interactions manifests as observable phenotypic changes. Phenotypic screening is a valuable tool in drug discovery for identifying compounds that produce a desired change in a cell or organism. wikipedia.orgrevvity.comtechnologynetworks.comnih.govnih.gov

In the context of this compound and its analogues, the most well-documented phenotypic effect is the inhibition of adipogenesis. In mouse 3T3-L1 adipocytes, 13-methylberberine demonstrated a potent anti-adipogenic effect, leading to a reduction in lipid accumulation. caymanchem.comresearchgate.netnih.gov This was visually confirmed by Oil Red O staining, which showed a decrease in lipid droplets within the cells. researchgate.net Furthermore, this analogue has been shown to induce autophagy in vascular endothelial cells and modulate the activation of macrophages. frontiersin.orgspandidos-publications.comaai.org Specifically, in LPS-stimulated RAW 264.7 macrophages, 13-methylberberine decreased the production of nitrites. capes.gov.br

Modulation of Cellular Differentiation and Metabolism in vitro (e.g., lipid metabolism in related 13-methylberberine analogues)

In vitro research, particularly on the closely related analogue 13-methylberberine, has provided significant insights into the modulation of cellular processes, especially concerning lipid metabolism and adipocyte differentiation. Studies utilizing murine 3T3-L1 preadipocytes have demonstrated that 13-methylberberine exerts potent anti-adipogenic effects, surpassing those of its parent compound, berberine. nih.govresearchgate.net This enhanced activity is attributed to the C-13 methyl substitution, which appears to increase the compound's accumulation within the cells. nih.govresearchgate.net

The primary mechanism observed is the significant downregulation of key transcription factors essential for adipocyte differentiation. nih.gov Specifically, 13-methylberberine treatment in 3T3-L1 cells leads to a marked reduction in the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα). nih.govnih.gov These transcription factors are master regulators of adipogenesis, and their suppression effectively inhibits the differentiation of preadipocytes into mature, lipid-storing adipocytes. nih.gov

Further investigation into the metabolic impact reveals that 13-methylberberine also decreases the protein levels of sterol regulatory element binding protein 1 (SREBP-1), a critical regulator of lipid homeostasis. nih.govresearchgate.net This, combined with decreased phosphorylation of Akt, a protein kinase involved in signal transduction, suggests a reduction in de novo lipid synthesis. nih.gov The compound's influence extends to genes associated with both fatty acid and glucose metabolism, including Fasn, Cpt1a, Cpt2, Lipe, Mlycd, Pfkfb1, and Slc2a4, all of which show decreased expression following treatment. nih.gov

| Gene Category | Gene Symbol | Function | Effect of 13-Methylberberine Treatment |

|---|---|---|---|

| Adipogenic Pathway | PPARγ | Master regulator of adipocyte differentiation | Downregulated nih.govresearchgate.net |

| C/EBPα | Transcription factor for adipocyte differentiation | Downregulated nih.govresearchgate.net | |

| Fatty Acid Metabolism | Fasn | Fatty Acid Synthase | Downregulated nih.gov |

| Cpt1a | Carnitine Palmitoyltransferase 1A | Downregulated nih.gov | |

| Cpt2 | Carnitine Palmitoyltransferase 2 | Downregulated nih.gov | |

| Lipe | Hormone Sensitive Lipase | Downregulated nih.gov | |

| Mlycd | Malonyl-CoA Decarboxylase | Downregulated nih.gov | |

| Glucose Metabolism | Pfkfb1 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 1 | Downregulated nih.gov |

| Slc2a4 | Glucose Transporter Type 4 (GLUT4) | Downregulated nih.gov |

Preclinical In Vitro and In Vivo Mechanistic Studies (e.g., cell line studies for mechanistic insights)

Preclinical mechanistic studies, primarily conducted in vitro using cell lines, have been crucial in elucidating the molecular pathways through which 13-methylberberine analogues exert their effects. The central mechanism identified in the anti-adipogenic activity of 13-methylberberine is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net AMPK acts as a cellular energy sensor, and its activation typically shifts metabolism from anabolic (energy-consuming) processes like lipid synthesis to catabolic (energy-producing) processes.

Studies on 3T3-L1 adipocytes have shown that treatment with 13-methylberberine leads to increased phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC). researchgate.net The phosphorylation of ACC inhibits its activity, leading to a decrease in the production of malonyl-CoA, a key building block for fatty acid synthesis. This provides a direct mechanistic link between AMPK activation and the observed reduction in lipid accumulation. researchgate.net The essential role of this pathway was confirmed in experiments where the lipid-reducing effect of 13-methylberberine was significantly weakened by the use of an AMPK inhibitor. nih.govresearchgate.net This finding indicates that the compound's anti-adipogenic properties are dependent on the integrity of the AMPK signaling pathway. nih.gov

Beyond metabolism, in vitro studies have also pointed to other potential activities. For instance, 13-methylberberine has demonstrated improved antitumor activity compared to berberine, with a mean GI50 value of 11.7 µM across a panel of cancer cell lines. caymanchem.com While the primary focus of mechanistic work has been on metabolic modulation, this suggests that the compound's interactions may be pleiotropic. To date, detailed in vivo mechanistic studies specifically for this compound are not extensively reported in the literature, with in vitro cell line models providing the bulk of the current mechanistic understanding.

| Target/Pathway | Effect of 13-Methylberberine | Cell Line Model | Mechanistic Implication |

|---|---|---|---|

| AMPK | Increased phosphorylation (activation) | 3T3-L1 Adipocytes | Central to the compound's metabolic effects nih.govresearchgate.net |

| Acetyl-CoA Carboxylase (ACC) | Increased phosphorylation (inhibition) | 3T3-L1 Adipocytes | Downstream effector of AMPK; reduces substrate for fatty acid synthesis researchgate.net |

| PPARγ (protein level) | Reduced | 3T3-L1 Adipocytes | Inhibition of adipocyte differentiation nih.gov |

| C/EBPα (protein level) | Reduced | 3T3-L1 Adipocytes | Inhibition of adipocyte differentiation nih.gov |

| SREBP-1 (protein level) | Reduced | 3T3-L1 Adipocytes | Inhibition of lipogenesis nih.gov |

| AMPK Inhibition | Lipid-reducing effect is attenuated | 3T3-L1 Adipocytes | Confirms the necessity of the AMPK pathway for the observed effects nih.govresearchgate.net |

Advanced Analytical Methodologies for the Study of 13 Methyltetrahydroberberine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation and purification of components within a mixture. nih.gov Its application is vital for isolating 13-Methyltetrahydroberberine and assessing its purity.

High-Resolution Liquid Chromatography for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for analyzing complex chemical mixtures. researchgate.net These techniques offer high resolution and precise quantification capabilities. researchgate.net UHPLC, in particular, by utilizing columns with sub-2 µm particles, provides exceptional resolution and high-throughput separation, making it ideal for the detailed profiling of natural product extracts. nih.gov The high-resolution separation achieved is essential for distinguishing this compound from other structurally similar alkaloids that may be present in a sample. spectroscopyonline.com

The efficiency of separation in liquid chromatography is influenced by several factors, including the choice of stationary phase, mobile phase composition, and operational parameters like pressure and temperature. researchgate.net For the analysis of complex samples, such as those derived from biological matrices, high-resolution chromatography is critical to overcome the masking effect of isobaric interferences and enable the detection of analytes at low concentrations. spectroscopyonline.com Two-dimensional liquid chromatography (2D-LC) further enhances resolving power by employing two different LC separation modes with complementary selectivities, proving particularly useful for highly complex mixtures. chromatographyonline.com

Mass Spectrometry for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of compounds like this compound. Its high sensitivity and specificity make it a preferred method for detailed chemical analysis. nih.gov

Hyphenated Techniques (e.g., UHPLC-MS/MS, UHPLC-Q-TOF-MS)

The coupling of liquid chromatography with mass spectrometry has revolutionized analytical capabilities. researchgate.net

UHPLC-MS/MS: This technique combines the superior separation power of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). nih.gov UHPLC-MS/MS is widely used for the comprehensive chemical profiling and quantitative analysis of complex mixtures, such as those found in traditional herbal medicines. researchgate.netbiorxiv.org It allows for the simultaneous determination of multiple components in a single run. mdpi.com

UHPLC-Q-TOF-MS: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) provides accurate mass measurements for both precursor and fragment ions. researchgate.net This capability is crucial for the unambiguous identification of unknown compounds and the characterization of complex chemical profiles in natural extracts. frontiersin.orgrsc.org The high resolution of TOF-MS helps in distinguishing analytes from background matrix ions. spectroscopyonline.com This technique is valuable for untargeted metabolomics studies, enabling the identification of a wide range of metabolites in biological samples. nih.gov

Targeted Quantitative Methodologies (e.g., MRM-based QTRAP)

Targeted quantitative proteomics and metabolomics approaches focus on predefined molecules of interest, offering high sensitivity and accuracy. momentum.bio

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive targeted quantification method performed on tandem mass spectrometers, most commonly triple quadrupole or Q-TRAP systems. washington.edunih.gov It involves monitoring specific precursor-to-product ion transitions for the target analyte. nih.gov This method significantly reduces background interference, leading to reliable quantification, especially for low-abundance compounds in complex biological matrices. nih.gov MRM-based assays can be developed for the precise quantification of specific alkaloids like this compound. mtoz-biolabs.com The use of stable isotope-labeled internal standards in MRM analysis allows for absolute quantification. nih.gov

Below is an interactive table summarizing the key aspects of these hyphenated and targeted mass spectrometry techniques:

| Technique | Principle | Key Advantages | Typical Application for this compound |

| UHPLC-MS/MS | Combines UHPLC separation with tandem mass spectrometry for fragmentation and detection. mdpi.com | High sensitivity, high selectivity, suitable for complex matrices. nih.gov | Quantitative analysis in biological fluids and herbal extracts. |

| UHPLC-Q-TOF-MS | Couples UHPLC with a high-resolution mass analyzer for accurate mass measurements of precursor and fragment ions. researchgate.net | High mass accuracy, enables identification of unknown compounds, suitable for metabolomics. frontiersin.org | Structural elucidation and identification in complex natural product mixtures. |

| MRM-based QTRAP | A targeted approach on a hybrid quadrupole-ion trap instrument that monitors specific ion transitions. nih.gov | High specificity, high sensitivity, excellent for quantification of low-abundance analytes. momentum.biomtoz-biolabs.com | Precise and accurate quantification for pharmacokinetic or biomarker studies. |

Spectroscopic Characterization for Conformational and Structural Insights

Spectroscopic techniques provide valuable information about the three-dimensional structure and conformation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the complete structural characterization of organic molecules. mdpi.com These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure elucidation. scielo.br The chemical shifts observed in the NMR spectra are crucial for confirming the identity and purity of this compound. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the stereochemistry and secondary structure of chiral molecules. mpg.de For a molecule like this compound, which possesses chiral centers, CD spectroscopy can provide insights into its absolute configuration and conformational preferences in solution. rsc.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecule's three-dimensional arrangement. nih.gov

The combination of these advanced analytical methodologies provides a robust framework for the comprehensive study of this compound, from its separation and purification to its detailed structural and quantitative analysis.

Emerging Research Directions and Potential Applications of 13 Methyltetrahydroberberine As a Research Tool

Development of 13-Methyltetrahydroberberine as a Chemical Probe for Biological Pathways

A chemical probe is a selective small-molecule modulator of a protein's function, which enables the study of its role in biochemical, cellular, or in vivo contexts. nih.gov The development of such probes is crucial for target validation and for dissecting complex biological pathways. nih.govchemrxiv.org For a compound to be considered a valuable chemical probe, it must exhibit high potency and selectivity for its target, be active in cellular assays, and ideally, a structurally similar but inactive control compound should be available. eubopen.org

While this compound has not yet been fully developed and characterized as a chemical probe, its known biological activities suggest it holds significant potential. Research on its close analogue, 13-methylberberine, has shown that it modulates specific signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. researchgate.net The lipid-reducing effect of 13-methylberberine was found to be dependent on the AMPK signaling pathway, and it was shown to down-regulate key adipogenic transcription factors like PPARγ and C/EBPα. researchgate.net

Given the structural and functional relationship between these compounds, this compound could potentially be developed as a chemical probe to investigate the nuances of pathways involved in metabolism and cell differentiation. Its utility would lie in its ability to rapidly and reversibly modulate the function of its protein targets, complementing genetic approaches like CRISPR or RNAi. nih.gov Further research would be required to fully characterize its target profile, including its selectivity against a broad panel of related proteins (e.g., other kinases or nuclear receptors) and to confirm its mechanism of action at the molecular level. nih.gov The development of a fluorescently-tagged version could also transform it into an imaging probe to visualize target engagement and localization within living cells. rsc.org

Exploration of Novel Bioactivities and Mechanistic Hypotheses

The exploration of novel bioactivities for natural product derivatives like this compound is a fertile area of research. Studies on related benzylisoquinoline alkaloids have revealed a range of biological effects, with minor structural modifications often leading to significant changes in activity.

A key area of investigation has been anti-adipogenic activity. In a comparative study of various berberine (B55584) analogues, 13-methylberberine demonstrated a potent ability to reduce lipid accumulation in 3T3-L1 adipocytes. researchgate.net The proposed mechanism for this effect involves the inhibition of adipocyte differentiation through multiple molecular targets. researchgate.net

Key Mechanistic Findings for the Related Compound 13-Methylberberine:

Down-regulation of Transcription Factors: The compound was found to decrease the expression of the primary transcription factors that drive adipocyte differentiation, namely peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα). researchgate.net

Inhibition of Upstream Signaling: Protein levels of PPARγ and sterol regulatory element binding protein 1 (SREBP-1) were also reduced. researchgate.net

Dependence on AMPK Pathway: The lipid-lowering effects were significantly weakened by an AMPK inhibitor, indicating that the compound's activity is mediated through the AMPK signaling pathway. researchgate.net

Reduced Lipid Synthesis: A decrease in Akt phosphorylation was also observed, suggesting a reduction in de novo lipid synthesis. researchgate.net

The study highlighted important structure-activity relationships. The presence of a methyl group at the C-13 position appeared to enhance anti-adipogenic activity and cellular accumulation compared to the parent compound, berberine. researchgate.net In contrast, the reduced forms 13-methyldihydroberberine and dihydroberberine (B31643) showed only slight or no effect on lipid accumulation, respectively, suggesting the oxidation state of the core structure is critical for this specific bioactivity. researchgate.net These findings provide a strong rationale for further investigating this compound and other derivatives to uncover novel therapeutic potentials and refine mechanistic hypotheses.

Integration of Multi-Omics Data in Elucidating Compound Effects

To gain a comprehensive understanding of the biological effects of a compound like this compound, modern research is increasingly turning to multi-omics approaches. frontiersin.org This strategy involves the simultaneous analysis of multiple layers of biological information, such as the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics), to create a holistic picture of cellular responses. nih.govfrontiersin.org By integrating these datasets, researchers can identify novel associations between biomolecules and compound-induced phenotypes, map affected signaling pathways, and establish detailed molecular signatures of action. nih.govnih.gov

While specific multi-omics studies on this compound are not yet widely published, this approach offers a powerful framework for future investigations into its mechanism of action.

Hypothetical Multi-Omics Workflow for this compound:

Transcriptomics (RNA-seq): Treatment of relevant cell lines (e.g., pre-adipocytes) with this compound followed by RNA-sequencing would reveal all genes whose expression is either up- or down-regulated. This could confirm the observed effects on PPARγ and C/EBPα and potentially identify novel gene targets. researchgate.net

Proteomics: Using mass spectrometry-based proteomics, researchers could quantify changes in the entire protein landscape of the cell after treatment. This would validate whether the changes in gene expression translate to the protein level and could uncover post-translational modifications that affect protein function. nih.gov

Metabolomics: Untargeted metabolomics analysis would provide a snapshot of the small molecules within the cell, offering direct insight into metabolic shifts. nih.gov This could reveal detailed changes in the lipid profile, amino acid levels, and central carbon metabolism, directly linking the compound to functional outcomes like reduced lipid synthesis.

Data Integration: The true power of this approach lies in integrating these datasets. nih.gov For example, a decrease in the transcript for a key lipogenic enzyme (transcriptomics) could be correlated with a reduction in the corresponding protein level (proteomics) and a subsequent decrease in specific lipid species (metabolomics). This multi-layered evidence provides a robust and detailed elucidation of the compound's effects, moving beyond a single target or pathway. nih.gov

This integrative strategy can uncover complex mechanisms and generate new, testable hypotheses about a compound's full range of biological activities. mdpi.com

Future Prospects for Synthetic Biology and Biocatalysis in this compound Production

The production of complex natural products like this compound often faces challenges related to low yields from natural sources and the complexities of traditional chemical synthesis. Synthetic biology and biocatalysis offer promising alternative manufacturing routes that are potentially more efficient, sustainable, and cost-effective. nih.govhudsonlabautomation.com

Synthetic Biology: Synthetic biology involves the engineering of microorganisms (like E. coli or yeast Saccharomyces cerevisiae) to produce valuable chemicals. nih.gov This is achieved by assembling and optimizing biosynthetic pathways, often by combining genes from various organisms. nih.gov A well-known success story is the microbial production of the antimalarial drug artemisinin, which set a precedent for producing complex plant-derived molecules in engineered microbes. hudsonlabautomation.com

For this compound, a similar strategy could be envisioned. The biosynthetic pathway for the berberine scaffold is known and involves a series of enzymatic steps starting from amino acid precursors. Researchers could:

Introduce Pathway Genes: Transfer the genes encoding the necessary enzymes from the source plant (e.g., species of Thalictrum or Berberis) into a microbial host. researchgate.netuodiyala.edu.iq

Optimize Metabolic Flux: Engineer the host's metabolism to increase the supply of precursors and use tools like promoter libraries to balance the expression of pathway enzymes, thereby maximizing the yield of the final product. nih.gov

Engineer Final Steps: Introduce specific methyltransferases and reductases to convert the berberine scaffold into the desired this compound product.

Biocatalysis: Biocatalysis utilizes isolated enzymes or whole cells to perform specific chemical transformations with high selectivity and under mild conditions. seqens.comnih.gov This approach avoids the use of harsh reagents and the generation of toxic waste associated with conventional synthesis. rsc.org Protein engineering can be used to tailor enzymes for novel substrates or to improve their stability and efficiency. nih.gov

In the context of this compound synthesis, biocatalysis could be applied in several ways:

Enzymatic Cascades: A one-pot system could be designed where multiple enzymes work in sequence to convert a simple, readily available precursor into the final complex molecule, eliminating the need for isolating intermediates. mdpi.com

Stereoselective Synthesis: Enzymes can exhibit exquisite control over stereochemistry. A biocatalyst could be used to perform the reduction of the berberine core to the tetrahydroberberine (B1206132) form with high stereoselectivity, which is often difficult to achieve with traditional chemical methods.

Specific Methylation: An engineered methyltransferase could be employed to specifically add a methyl group at the C-13 position, ensuring the production of the correct isomer.

The integration of synthetic biology and biocatalysis holds the key to the sustainable and scalable production of this compound, which will be essential for enabling extensive research and potential future applications. nih.gov

Q & A

Basic Research Questions

Q. What established laboratory protocols exist for synthesizing 13-Methyltetrahydroberberine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of berberine derivatives under controlled hydrogen pressure (e.g., 1–3 atm) using palladium or platinum catalysts. Post-synthesis purification is achieved via recrystallization in ethanol or methanol, followed by HPLC analysis to confirm purity (>95%). Yield optimization requires precise temperature control (60–80°C) and inert atmospheric conditions to prevent oxidation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Structural validation requires a combination of NMR (¹H and ¹³C) to confirm methyl group positioning and aromatic proton environments, complemented by mass spectrometry (MS) for molecular weight verification. Purity assessment should use reverse-phase HPLC with UV detection at 265 nm, referencing retention times against certified standards. Elemental analysis (C, H, N) is critical for novel derivatives .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS Category 4 guidelines (H302: harmful if swallowed). Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of dust. Store in airtight containers at 2–8°C, segregated from strong oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in assays, cell line variability). Validate dose-response curves using standardized in vitro models (e.g., HEK-293 cells for receptor binding) and cross-reference with in silico docking simulations (e.g., AutoDock Vina) to clarify target specificity. Reproduce conflicting studies under controlled conditions to isolate experimental artifacts .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use isotopically labeled ¹³C-13-Methyltetrahydroberberine in pharmacokinetic studies with LC-MS/MS to track metabolites in plasma and hepatic microsomes. Compare CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) using selective inhibitors. In vivo models (e.g., Sprague-Dawley rats) should include bile-duct cannulation to assess enterohepatic recirculation .

Q. How can in vivo studies be designed to evaluate the therapeutic efficacy of this compound while addressing ethical and reproducibility concerns?

- Methodological Answer : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant). Use double-blind, randomized controlled trials in rodent models with sham-operated controls. Adhere to ARRIVE guidelines for reporting, including sample size calculations and predefined exclusion criteria. Validate findings via independent replication cohorts and open-access data sharing .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?

- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) using software such as GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include positive controls (e.g., berberine) to benchmark activity and mitigate batch-to-batch variability .

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

- Methodological Answer : Follow the Beilstein Journal guidelines: detail synthesis steps, including solvent volumes, stirring durations, and purification thresholds. Provide raw NMR/MS spectra in supplementary materials. For biological assays, specify cell passage numbers, serum concentrations, and incubation times. Use version-controlled electronic lab notebooks for traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.